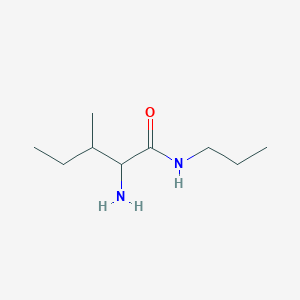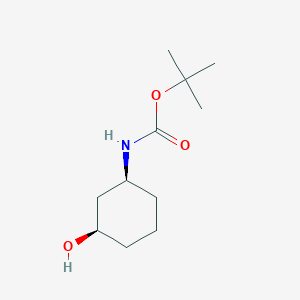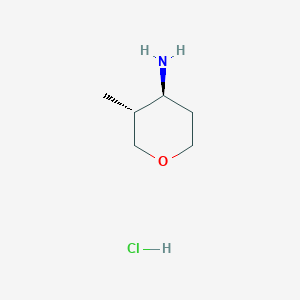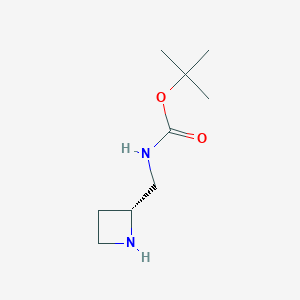![molecular formula C8H7Cl2N3 B3108140 2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638764-36-9](/img/structure/B3108140.png)
2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a heterocyclic organic compound that can be used as a reference in journals . It is a chemical substance, a kind of white powder, which can be used as an intermediate for Tofacitinib .
Synthesis Analysis
The synthesis of this compound involves the use of microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular formula of this compound is C8H7Cl2N3 . The average mass is 216.067 Da and the monoisotopic mass is 215.001709 Da .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied extensively. For instance, it has been found that compounds containing this structure showed superior cytotoxic activities against MCF7 and HCT116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Large-Scale Synthesis
The pyrrolo[2,3-d]pyrimidines, including 2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, have been synthesized using the Dakin-West reaction and Dimroth rearrangement. This synthesis method is efficient, ecological, and economical, involving simple one-pot reactions without the need for chromatographies or extractions (Fischer & Misun, 2001).
Thermal Stability
The thermal stability of pyrrolo[2,3-d]pyrimidines has been studied, providing insights into the thermal decomposition patterns of these compounds, which is crucial for their potential applications in various fields (Salih & Al-Sammerrai, 1986).
Chemical Reactions and Derivatives
Synthesis of Derivatives
Efficient methods have been developed for synthesizing various pyrrolo[2,3-d]pyrimidine derivatives. For instance, a green and simple Cu-catalyzed method has been reported for synthesizing 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives (Wang et al., 2017).
Synthesis of Nucleosides
The compound has also been used in the synthesis of nucleosides, such as the selective N-7 glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which is a precursor for the synthesis of ara-7-Desazapurin-Nucleosides (Seela & Driler, 1984).
Synthesis of Antifolates
Some pyrrolo[2,3-d]pyrimidines, like 2,4-diamino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines, have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors, showing promise as antitumor agents. This highlights their potential applications in medicinal chemistry (Gangjee et al., 2007).
Mecanismo De Acción
Target of Action
The primary target of 2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the arrest of the cell cycle at the G1-S phase transition, preventing DNA replication and cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is normally activated when it forms a complex with cyclin E or cyclin A, which is required for progression through the G1-S phase of the cell cycle . By inhibiting CDK2, this compound disrupts this process, leading to cell cycle arrest .
Pharmacokinetics
It is known that the compound is slightly soluble in water, and soluble in dmso, ethyl acetate, and methanol This suggests that it may have good bioavailability
Result of Action
The inhibition of CDK2 by this compound leads to cell cycle arrest at the G1-S phase transition . This prevents the cells from replicating their DNA and dividing, which can lead to cell death . This makes this compound a potential candidate for cancer treatment, as it could selectively target and kill rapidly dividing cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or other small molecules, could potentially interact with the compound and affect its activity . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Análisis Bioquímico
Biochemical Properties
2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with various biomolecules, including DNA and proteins involved in cell signaling pathways . The compound’s interaction with DNA is primarily through intercalation, which disrupts the DNA structure and inhibits replication and transcription processes . Additionally, this compound has been found to inhibit enzymes such as kinases, which play a crucial role in cell signaling and regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the JAK-STAT pathway, leading to altered gene expression and cellular metabolism . In cancer cells, this compound has shown significant cytotoxicity, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit replication and transcription . The compound also interacts with enzymes such as kinases, leading to their inhibition and subsequent disruption of cell signaling pathways . These interactions result in altered gene expression, promoting apoptosis and inhibiting cell proliferation . Additionally, this compound has been found to modulate the activity of transcription factors, further influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown minimal toxicity and significant anticancer activity . At higher doses, toxic effects such as liver and kidney damage have been observed . The threshold for these adverse effects varies depending on the animal model and the duration of exposure . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular biomolecules, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness . Studies have shown that this compound tends to accumulate in the nucleus, where it interacts with DNA and exerts its effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The activity and function of this compound are closely linked to its nuclear localization, as it exerts its effects on gene expression and cell proliferation within this compartment .
Propiedades
IUPAC Name |
2,4-dichloro-5,7-dimethylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-4-3-13(2)7-5(4)6(9)11-8(10)12-7/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMIWDMRNZISLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=NC(=N2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205618 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-5,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638764-36-9 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-5,7-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-5,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B3108058.png)


![(1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B3108095.png)



![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B3108120.png)

![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/structure/B3108132.png)

![6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3108149.png)
![tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B3108163.png)
![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methyl-piperidin-4-amine](/img/structure/B3108170.png)
